Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate
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Overview
Description
Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate chain, which is further substituted with a 3-chlorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 3-chlorobenzylamine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate
- Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate
- Methyl 4-{[(3-bromophenyl)methyl]amino}butanoate
Uniqueness
Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is unique due to its specific substitution pattern and the presence of the 3-chlorophenylmethylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group. Its molecular formula is C12H16ClNO2, indicating its classification as an amino acid derivative. The chlorophenyl moiety is particularly noteworthy as it influences the compound's reactivity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors in biological systems. Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with GABA receptors, which are crucial for regulating neuronal excitability. This profile suggests potential applications in treating neurological disorders, similar to other known pharmaceuticals like baclofen .
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives showing MIC values as low as 0.35–0.75 µg/mL against drug-sensitive and resistant strains .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
- Analgesic Properties :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Active against MRSA; MIC values ≤ 0.75 µg/mL | |
Anti-inflammatory | Inhibition of inflammatory pathways | |
Analgesic | Potential effects on pain relief |
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value of 11 nM against MRSA strains, highlighting its potential as a lead compound for antibiotic development .
Case Study: Neurological Implications
Another study explored the effects of this compound on GABA receptor modulation, suggesting that it could serve as a therapeutic agent for conditions characterized by excessive neuronal excitability, such as epilepsy or anxiety disorders. The compound's ability to enhance GABAergic activity positions it favorably among neuromodulators .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 4-[(3-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10/h2,4-5,8,14H,3,6-7,9H2,1H3 |
InChI Key |
ADEUAUCBJAGPIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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